molecular formula C11H12N2OS B2839586 2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole CAS No. 2034551-24-9

2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole

Cat. No.: B2839586
CAS No.: 2034551-24-9
M. Wt: 220.29
InChI Key: OKIUSBYBZJJBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole is a synthetic organic compound designed for research applications, featuring a benzothiazole core linked to a 3-methoxyazetidine ring. This structure places it within a class of heterocyclic compounds that have demonstrated significant potential in medicinal chemistry research. Compounds containing both benzothiazole and azetidine motifs are of substantial interest in antibacterial development. Research into similar structural hybrids has shown that the azetidin-2-one (beta-lactam) ring is a common feature in wide-spectrum antibiotics, and such hybrids can exhibit promising activity against a panel of pathogens, including both Gram-positive and Gram-negative bacteria . Furthermore, the benzothiazole scaffold is widely recognized as a privileged structure in drug discovery due to its diverse biological activities. Its incorporation into molecular designs has been linked to potent effects against various microbial targets and has also been explored in anticancer research . The specific molecular architecture of this compound, combining a planar, aromatic benzothiazole with a small, saturated azetidine ring, provides a versatile platform for investigating novel mechanisms of action, particularly in the face of growing antibiotic resistance . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3-methoxyazetidin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-8-6-13(7-8)11-12-9-4-2-3-5-10(9)15-11/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIUSBYBZJJBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Exploration of Structure Activity Relationships Sar in 2 3 Methoxyazetidin 1 Yl Benzo D Thiazole Derivatives

Influence of Benzothiazole (B30560) Ring Substituents on Activity Profiles

Positional Effects of Substituents on the Benzene (B151609) Ring of Benzothiazole

The position of a substituent on the benzene portion of the benzothiazole ring can significantly influence the compound's biological activity. The available positions for substitution are C4, C5, C6, and C7. pharmacyjournal.in Research on various benzothiazole derivatives has demonstrated that the location of a substituent can dictate the potency and selectivity of the compound.

For instance, in a series of 2-aminobenzothiazole (B30445) derivatives, shifting a substituent from the C4 position to the C2 position on a phenyl ring attached at the 2-position of the benzothiazole led to a significant decrease in cytotoxic activity. nih.gov In other studies, a chloro group at the 6th position of the benzothiazole ring resulted in a notable increase in bioactivity compared to a fluorine substitution at the 5th position. nih.gov Furthermore, the introduction of a methyl substituent at the C5 position of the benzothiazole ring has been shown to improve anticancer activity in certain derivatives.

Modulation of Electronic and Steric Properties via Benzothiazole Modifications

The electronic and steric properties of substituents on the benzothiazole ring are key determinants of biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the ring system, thereby affecting its interaction with biological targets.

For example, studies have shown that the presence of a nitro or cyano group, both strong EWGs, at the C6 position of the benzothiazole ring can increase antiproliferative activity. mdpi.com In another series of compounds, small lipophilic substitutions at the C6 position of the benzothiazole were found to improve anticancer inhibitory activity. Conversely, the presence of halogen substituents has been linked to anticonvulsant properties, while a methoxy (B1213986) group (-OCH3), an EDG, has been associated with anti-Alzheimer activity. pharmacyjournal.in

The steric bulk of a substituent also plays a crucial role. The introduction of a methyl group on the benzothiazole scaffold has been shown in some cases to reduce activity, suggesting that steric hindrance can negatively impact binding to the target. nih.gov The interplay between electronic and steric effects is complex, and optimizing these properties is a key aspect of rational drug design for this class of compounds.

Table 1: Influence of Benzothiazole Ring Substituents on Activity

Position Substituent Type Effect on Activity Reference
C6 Electron-withdrawing (e.g., NO2, CN) Increased antiproliferative activity mdpi.com
C6 Small lipophilic groups Improved anticancer activity
C5 Methyl group Improved anticancer activity
C6 Chlorine Increased bioactivity nih.gov
C5 Fluorine Lower bioactivity than C6-Cl nih.gov
General Halogen Anticonvulsant properties pharmacyjournal.in
General Methoxy (-OCH3) Anti-Alzheimer activity pharmacyjournal.in

Impact of Azetidine (B1206935) Ring Modifications on Biological Interactions

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an important structural motif in medicinal chemistry. lifechemicals.com Its conformational rigidity and ability to serve as a scaffold for three-dimensional diversification make it a valuable component in drug design. researchgate.net In the context of 2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole, modifications to the azetidine ring can have a significant impact on biological interactions.

Role of the Methoxy Group at the 3-Position of the Azetidine Ring

For instance, in a series of nicotinic acetylcholine (B1216132) receptor binding agents, the presence of substituents at the 3-position of the azetidine ring was explored. Analogs with one or two methyl groups at the 3-position were found to be substantially less active than the parent compound with a methoxy group, suggesting that the size and nature of the substituent at this position are critical for activity. nih.gov

Stereochemical Aspects of the Azetidine Moiety in Activity

When a substituent is present at the 3-position of the azetidine ring, as is the case with the methoxy group in the title compound, a chiral center is created. This introduces the possibility of stereoisomers (R and S enantiomers), which can have different biological activities. The stereochemistry of the azetidine moiety can be a critical determinant of a compound's potency and selectivity.

Studies on other chiral azetidine derivatives have demonstrated that different enantiomers can exhibit distinct pharmacological profiles. For example, in the case of azetidine-2,3-dicarboxylic acids, the different stereoisomers showed varying affinities for NMDA receptors. nih.gov This highlights the importance of controlling the stereochemistry during synthesis and evaluating the biological activity of individual enantiomers to identify the more active isomer. The three-dimensional arrangement of the methoxy group relative to the rest of the molecule can significantly impact its binding to a chiral biological target.

Table 2: Summary of Azetidine Ring Modifications and Their Potential Impact

Modification Position Potential Impact on Activity Reference
Methoxy Group C-3 Influences polarity and conformation; size and nature of substituent are critical. nih.gov
Nitrogen Linkage C-1 Dictates the relative orientation of the azetidine and benzothiazole rings. researchgate.net
Stereochemistry C-3 Enantiomers can have different biological activities and potencies. nih.gov

Interplay Between the Benzothiazole and Azetidine Units on Structure-Activity Relationships

The benzothiazole core, a privileged scaffold in medicinal chemistry, offers multiple positions for substitution, primarily at the 4, 5, 6, and 7-positions of the benzene ring. The nature of these substituents modulates the electronic environment of the entire molecule. For instance, the introduction of electron-donating groups (EDGs) such as alkoxy or amino groups at the 6-position can enhance the electron density of the benzothiazole system, which may be favorable for certain biological targets. Conversely, electron-withdrawing groups (EWGs) like halogens or nitro groups can decrease the electron density, which might be beneficial for other interactions. pharmacyjournal.in

In a series of 2-(substituted-amino)benzothiazoles, it has been observed that the potency of the compounds is highly dependent on the substitution pattern on the benzothiazole ring. For example, in a series of benzothiazole derivatives evaluated for anticonvulsant activity, alkoxy substituents on the 6-position of the benzothiazole ring were found to be crucial for activity. mdpi.comnih.gov This suggests that for a hypothetical series of this compound derivatives, modifications on the benzothiazole ring would likely have a profound impact on their biological profile.

Simultaneously, the 3-methoxyazetidine (B35406) unit plays a crucial role that extends beyond being a simple amino substituent at the 2-position of the benzothiazole. The azetidine ring introduces a rigid, three-dimensional element to the molecule. The methoxy group at the 3-position of the azetidine ring is particularly significant as it can influence the molecule's conformation, polarity, and potential for hydrogen bonding. This substituent can also affect the metabolic stability of the compound. Studies on other azetidine-containing bioactive molecules have shown that substitution on the azetidine ring can fine-tune their pharmacological properties. nih.gov For instance, the introduction of a hydroxyl group at the 3-position of an azetidine ring has been shown to provide a point for further derivatization or to act as a hydrogen bond donor, thereby influencing target binding. nih.gov The methoxy group in the title compound would offer a different set of properties, being a hydrogen bond acceptor and increasing lipophilicity compared to a hydroxyl group.

The interplay between the two units becomes evident when considering how a substituent on one ring system might alter the optimal substitution pattern on the other. For example, a bulky substituent on the benzothiazole ring might necessitate a smaller, more flexible substituent on the azetidine ring to avoid steric hindrance and ensure proper binding to a biological target. Conversely, the specific electronic nature of the substituent at the 3-position of the azetidine ring (e.g., the electron-donating methoxy group) could influence the ideal electronic properties of the substituents on the benzothiazole ring for optimal activity. Research on certain 2,6-disubstituted benzothiazoles has shown that the nature of the substituent at the 2-position can dictate the preferred substituent at the 6-position for maximal potency. mdpi.com

A hypothetical SAR exploration for a series of this compound derivatives targeting a specific kinase, for instance, could reveal trends such as those presented in the interactive table below.

CompoundBenzothiazole Substituent (R)Azetidine C-3 SubstituentHypothetical Kinase Inhibition IC50 (nM)
1H-OCH3150
26-Cl-OCH375
36-OCH3-OCH325
46-NO2-OCH3300
56-Cl-OH90
66-OCH3-OH45
76-ClH120
86-OCH3H80

In this illustrative dataset, we can observe a clear interplay. For derivatives with the 3-methoxyazetidine moiety (Compounds 1-4), an electron-donating group at the 6-position of the benzothiazole (6-OCH3, Compound 3) leads to significantly higher potency compared to an electron-withdrawing group (6-Cl, Compound 2) or no substitution (Compound 1). An even stronger electron-withdrawing group like 6-NO2 (Compound 4) further reduces the activity. This suggests a synergistic effect where the electron-donating nature of both the 3-methoxy group on the azetidine and the 6-methoxy group on the benzothiazole is beneficial for the hypothetical activity.

Mechanistic Insights into the Biological Activity of 2 3 Methoxyazetidin 1 Yl Benzo D Thiazole Derivatives

In Vitro Studies of Biological Target Modulation

No published studies were identified that have investigated the effects of 2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole on biological targets in vitro.

There is no available data on the enzymatic inhibition or activation profiles for this specific compound.

Research has not yet identified any specific hydrolase, transferase, or oxidoreductase enzymes that are modulated by this compound.

The kinase inhibition profile of this compound has not been determined. While other benzothiazole (B30560) derivatives have been explored as kinase inhibitors, the specific activity of this compound is unknown.

There is no information available from receptor binding assays or signaling pathway studies involving this compound.

The effects of this compound on cellular responses such as apoptosis, proliferation, or other cellular mechanisms have not been reported in the scientific literature.

Enzyme Inhibition and Activation Mechanisms

Computational Chemistry and Molecular Modeling

No computational studies, including molecular docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) analyses, have been published specifically for this compound. Such studies would be instrumental in predicting potential biological targets and understanding the molecular basis of its interactions, but this work has not yet been undertaken.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the physicochemical properties of a compound influence its biological activity. For benzothiazole derivatives, QSAR models have successfully correlated molecular descriptors with activities such as anticancer and antimicrobial effects. researchgate.netmdpi.comallsubjectjournal.com These models often highlight the importance of electronic, steric, and hydrophobic parameters.

Key descriptors frequently identified in QSAR studies of benzothiazole derivatives include:

Electronic Descriptors: The electronic nature of substituents on the benzothiazole ring significantly impacts activity. Electron-withdrawing groups can modulate the electronic density of the ring system, influencing interactions with biological targets. ijpbs.com

Hydrophobicity: Lipophilicity, often represented by LogP, is a critical factor governing cell permeability and interaction with hydrophobic pockets in target proteins.

Compound DerivativeHypothetical Activity (-logIC50)Topological Descriptor (e.g., BEHv6)Electronic Descriptor (e.g., Dipole Moment)Hydrophobicity (clogP)
2-Aminobenzothiazole (B30445)4.5LowModerate1.8
2-(Piperidin-1-yl)benzo[d]thiazole5.2HighLow3.5
This compound5.8ModerateHigh2.7
2-(4-Methylpiperazin-1-yl)benzo[d]thiazole6.1HighHigh3.1

This table presents hypothetical data for illustrative purposes, based on general trends observed in QSAR studies of benzothiazole derivatives.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking simulations are powerful tools for predicting the binding orientation and affinity of a small molecule to a protein target. Numerous studies have employed this technique to elucidate the mechanism of action for benzothiazole derivatives, particularly as kinase inhibitors. biointerfaceresearch.comnih.govmanipal.edubohrium.com These studies frequently show that the benzothiazole scaffold acts as a hinge-binder, mimicking the adenine (B156593) region of ATP.

Common interaction patterns for benzothiazole-based kinase inhibitors include:

Hinge Region Binding: The nitrogen atom of the thiazole (B1198619) ring often forms a crucial hydrogen bond with the backbone amide of a key residue in the hinge region of the kinase ATP-binding site (e.g., methionine, alanine, or cysteine).

Hydrophobic Interactions: The fused benzene (B151609) ring typically occupies a hydrophobic pocket, forming van der Waals interactions with nonpolar residues.

Additional Interactions: Substituents at the 2-position can form additional hydrogen bonds or hydrophobic interactions, significantly enhancing binding affinity and selectivity.

In the case of this compound, the methoxyazetidine moiety offers several potential interaction points. The nitrogen atom within the azetidine (B1206935) ring and the oxygen atom of the methoxy (B1213986) group can act as hydrogen bond acceptors, potentially forming interactions with solvent-exposed regions or specific residues within the active site. Docking this compound into a kinase like VEGFR-2 or p56lck would likely show the benzothiazole core in the hinge region, with the methoxyazetidine group extending into the solvent-exposed region, where it can form key stabilizing interactions. biointerfaceresearch.comnih.gov

Protein Target (Example)Key Interacting ResiduePredicted Interaction Type for this compoundContributing Moiety
VEGFR-2Cys919 (Hinge)Hydrogen BondBenzothiazole N3
VEGFR-2Val848, Ala866Hydrophobic InteractionBenzothiazole Benzene Ring
p56lckMet319 (Hinge)Hydrogen BondBenzothiazole N3
p56lckAsp382 (DFG Motif)Hydrogen BondAzetidine N or Methoxy O

This table summarizes predicted interactions based on common binding modes of benzothiazole derivatives in kinase active sites.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For benzothiazole derivatives, pharmacophore models have been developed for various targets, including p56lck kinase and other anticancer targets. researchgate.nettandfonline.com

A typical pharmacophore model for a benzothiazole-based kinase inhibitor often includes the following features:

One or two aromatic rings (R).

One or two hydrogen bond acceptors (A).

One hydrogen bond donor (D).

One hydrophobic site (H).

A representative pharmacophore hypothesis for p56lck inhibitors is AADHRR, indicating two hydrogen bond acceptors, one donor, one hydrophobic feature, and two aromatic rings. researchgate.net The structure of this compound aligns well with such a model. The benzothiazole system itself provides one aromatic ring and a hydrogen bond acceptor (thiazole nitrogen). The methoxyazetidine substituent can provide an additional hydrogen bond acceptor (methoxy oxygen or azetidine nitrogen) and a hydrophobic region (the aliphatic ring). This alignment with known pharmacophores suggests that the compound is a strong candidate for virtual screening campaigns aimed at discovering new inhibitors for relevant therapeutic targets. nih.gov

Pharmacophoric FeatureCorresponding Moiety in this compoundPotential Role in Binding
Aromatic Ring 1Benzene ring of benzothiazoleπ-π stacking, hydrophobic interactions
Hydrogen Bond Acceptor 1Thiazole Nitrogen (N3)Interaction with kinase hinge region
Hydrogen Bond Acceptor 2Methoxy OxygenInteraction with active site residues or water
Hydrogen Bond Acceptor 3Azetidine NitrogenInteraction with polar residues
Hydrophobic RegionAzetidine ringInteraction with hydrophobic sub-pockets

This table illustrates how the chemical features of the target compound map onto a common pharmacophore model for kinase inhibitors.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis helps to identify the low-energy, and therefore most probable, shapes a molecule can adopt. For this compound, the key sources of conformational flexibility are the azetidine ring puckering and the rotation around the C-O bond of the methoxy group.

Computational studies on similar heterocyclic systems show that the energy barrier for ring inversion in azetidine is relatively low, allowing it to adopt different puckered conformations. mdpi.com The orientation of the methoxy group relative to the azetidine ring is also critical. The lowest energy conformer will likely position the bulky methyl group to minimize steric clashes with the rest of the molecule. The dihedral angle between the benzothiazole ring and the azetidine ring is another important parameter, which can influence how the molecule fits into a constrained binding pocket. Understanding the energy landscape allows for the identification of the bioactive conformation—the specific shape the molecule adopts when bound to its target. This information is crucial for designing more potent analogs with optimized geometries for receptor binding.

Rotatable Bond / Structural FeatureRelevant Dihedral AngleHypothetical Low-Energy Conformation (Degrees)Estimated Rotational Energy Barrier (kcal/mol)
Azetidine Ring PuckeringN/AMultiple puckered states~1-3
C(azetidine)-O(methoxy) BondC-C-O-C~180 (anti)~2-5
C(benzothiazole)-N(azetidine) BondS-C-N-CSlightly non-planar to minimize steric hindrance~3-6

This table provides hypothetical energetic data for the key conformational features of the target compound, based on values for similar molecular fragments.

Future Research Directions for 2 3 Methoxyazetidin 1 Yl Benzo D Thiazole

Development of Novel and Sustainable Synthetic Methodologies

The efficient and environmentally conscious synthesis of 2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole is a foundational step for its extensive study. Future research should prioritize the development of novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. mdpi.com

Key areas of focus include:

Convergent Synthesis Strategies: Designing synthetic pathways where the benzothiazole (B30560) and azetidine (B1206935) moieties are prepared separately and then coupled in a final step. This approach allows for modularity and the facile generation of derivatives.

Catalytic Approaches: Investigating the use of transition metal catalysts or organocatalysts to promote the key bond-forming reactions. magtech.com.cn This could lead to milder reaction conditions, reduced waste, and improved atom economy.

Flow Chemistry: Exploring the application of continuous flow technologies for the synthesis. Flow chemistry can offer enhanced safety, better control over reaction parameters, and easier scalability compared to traditional batch processes.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields for the synthesis of the benzothiazole core or the coupling step. researchgate.net

A proposed synthetic approach could involve the reaction of 2-chlorobenzothiazole (B146242) with 3-methoxyazetidine (B35406). The development of sustainable methods for the synthesis of these key intermediates is also a crucial research avenue. For instance, recent advances in the synthesis of azetidines highlight various methods, including intramolecular cyclization and cycloaddition reactions, that could be optimized for sustainability. rsc.orgnih.gov

Comprehensive Profiling of Biological Targets and Pathways

Understanding the biological interactions of this compound is paramount to uncovering its therapeutic potential. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. jchemrev.compcbiochemres.compharmacyjournal.in A comprehensive profiling of this specific compound is therefore a critical next step.

Future research in this area should involve:

High-Throughput Screening (HTS): Employing HTS assays to screen the compound against a broad range of biological targets, such as enzymes, receptors, and ion channels. This can rapidly identify initial "hits" and provide a preliminary understanding of its bioactivity.

Chemical Proteomics: Utilizing advanced mass spectrometry-based chemical proteomics to identify the protein targets of the compound in an unbiased manner within a complex biological system. nih.gov This can reveal both primary targets and potential off-target effects.

Phenotypic Screening: Conducting cell-based phenotypic screens to assess the compound's effects on cellular processes like proliferation, apoptosis, and differentiation in various cell lines, including cancer and microbial cells.

Pathway Analysis: Once primary targets are identified, further studies should focus on elucidating the downstream signaling pathways that are modulated by the compound's binding.

The following table outlines a potential workflow for the biological profiling of this compound:

Stage Methodology Objective
Initial Screening High-Throughput Screening (HTS) against diverse target classes.To identify initial areas of biological activity.
Target Identification Chemical Proteomics, Affinity Chromatography-Mass Spectrometry. nih.govrsc.orgTo precisely identify the protein binding partners of the compound.
Cellular Characterization Phenotypic screening in various cell lines (e.g., cancer, bacterial, fungal).To understand the compound's effect on cellular behavior. broadinstitute.org
Mechanism of Action Pathway analysis, gene expression profiling, and biochemical assays.To elucidate the molecular mechanisms underlying the observed biological effects.

Advanced Structural Modifications for Enhanced Selectivity

Once initial biological activities are identified, the next logical step is to undertake advanced structural modifications to enhance the compound's potency and selectivity for its target. researchgate.net Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. benthamscience.com

Key strategies for structural modification include:

Substitution on the Benzothiazole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the benzothiazole ring to modulate its electronic properties and steric profile. This can significantly impact binding affinity and selectivity. jchemrev.com

Modification of the Azetidine Ring: Altering the substituent on the azetidine ring. For example, exploring different alkoxy groups or replacing the methoxy (B1213986) group with other functionalities to probe the binding pocket of the target protein.

Linker Modification: If the compound is found to act as a fragment that can be linked to another pharmacophore, the nature and length of the linker can be optimized.

Chiral Synthesis: If the compound or its derivatives possess stereocenters, the synthesis and biological evaluation of individual enantiomers will be necessary, as different stereoisomers often exhibit distinct biological activities.

These modifications will allow for the fine-tuning of the compound's pharmacological profile, potentially leading to the development of highly selective and potent therapeutic agents. mdpi.com

Integration with Emerging Research Paradigms

To remain at the forefront of drug discovery, future research on this compound should integrate emerging research paradigms.

This includes:

Photopharmacology: This field uses light to control the activity of a drug with high spatiotemporal precision. nih.gov By incorporating a photoswitchable moiety into the structure of this compound, it may be possible to create a derivative that can be activated or deactivated at a specific site in the body using light, thereby minimizing off-target effects.

Targeted Protein Degradation: This approach utilizes small molecules, known as PROTACs (Proteolysis Targeting Chimeras), to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. frontiersin.org If this compound is found to bind to a protein of interest, it could be developed into a PROTAC by linking it to an E3 ligase-binding ligand. This would induce the targeted degradation of the protein, offering a powerful therapeutic strategy.

The integration of these advanced concepts can pave the way for the development of next-generation therapeutics with enhanced precision and efficacy.

Q & A

Q. What are the common synthetic routes for 2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole?

  • Methodological Answer : Synthesis typically involves coupling the azetidine moiety to the benzo[d]thiazole core. Key strategies include:
  • Nucleophilic Substitution : Reacting 2-chlorobenzo[d]thiazole with 3-methoxyazetidine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole linkages, as demonstrated for analogous thiazole derivatives (e.g., triazolbenzo[d]thiazoles) .
  • Hantzsch Thiazole Synthesis : Condensation of α-halocarbonyl compounds with thioureas, though this method may require subsequent functionalization to attach the azetidine group .
  • Optimization : Catalysts like CuI or bases such as KOAc are critical for regioselectivity and yield improvement .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the integration of the methoxyazetidine (δ ~3.2–3.5 ppm for OCH₃) and benzothiazole aromatic protons (δ ~7.0–8.5 ppm) .
  • IR Spectroscopy : Peaks at ~1600–1650 cm⁻¹ (C=N stretching in thiazole) and ~2800–3000 cm⁻¹ (C-H in azetidine) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolves tautomeric equilibria (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole vs. 2-azidobenzo[d]thiazole) observed in related compounds .

Q. How do solvent and catalyst choices influence the synthesis yield?

  • Methodological Answer :
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution by stabilizing intermediates. For CuAAC, tert-butanol/water mixtures improve regioselectivity .
  • Catalysts : CuI or Fe₃O4@AMBA-CuI nanoparticles increase reaction efficiency in thioether formation, with KOAc as a base critical for eliminating side reactions .
  • Temperature : Reactions often proceed at 60–80°C for 12–24 hours to maximize yields (>70%) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR tautomer ratios) be resolved?

  • Methodological Answer : Tautomeric equilibria (e.g., between tetrazole and azide forms in benzo[d]thiazole derivatives) are solvent-dependent. For example:
  • In CDCl₃, ¹H NMR shows a 1.8:1 ratio of tetrazole:azide forms, shifting to 1:1 after 1 hour .
  • Mitigation : Use low-temperature NMR, deuterated solvents with varying polarities, or X-ray crystallography to lock the dominant tautomer .

Q. What computational methods predict the electronic and thermochemical properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) model exact exchange effects to predict bond dissociation energies and redox potentials. Becke’s 1993 functional achieved <2.4 kcal/mol error in atomization energies .
  • Correlation Energy Models : Colle-Salvetti-type formulas calculate electron correlation energies, validated against experimental ionization potentials and proton affinities .
  • Applications : Predict regioselectivity in electrophilic substitution or radical reaction pathways .

Q. How do structural modifications (e.g., substituents on azetidine or thiazole) affect biological activity?

  • Methodological Answer :
  • Azetidine Modifications : Electron-donating groups (e.g., methoxy) enhance metabolic stability, while bulkier groups may sterically hinder target binding .
  • Thiazole Functionalization : Fluorine or sulfonyl groups increase lipophilicity and bioavailability, as seen in anti-trypanosomal thioether derivatives (e.g., 2-(4-fluorobenzylthio)benzo[d]thiazole) .
  • Biological Screening : Neuroprotective activity in triazolbenzo[d]thiazoles correlates with morpholino or aryl substitutions at the triazole position .

Q. What challenges arise in regioselective functionalization of the benzo[d]thiazole core?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : Direct substitution at C5/C6 is hindered by electron-withdrawing thiazole nitrogen. Use directing groups (e.g., sulfonyl) or Friedel-Crafts acylation under Eaton’s reagent conditions .
  • Radical Reactions : Difluoromethylsulfonyl groups stabilize intermediates, enabling C-H functionalization at specific positions .

Q. What mechanistic insights explain its interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Benzo[d]thiazole derivatives (e.g., 9c in ) bind to α-glucosidase via π-π stacking and hydrogen bonding with catalytic residues.
  • Enzymatic Assays : Competitive inhibition kinetics (IC₅₀ values) validate interactions, while mutagenesis studies identify critical binding residues .
  • Structural Analogs : Indoline-sulfonyl derivatives show enhanced anti-cancer activity due to dual intercalation and topoisomerase inhibition .

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